molecular formula C16H9Cl2NO4 B12776356 2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-(chloroacetyl)- CAS No. 95923-43-6

2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-(chloroacetyl)-

Katalognummer: B12776356
CAS-Nummer: 95923-43-6
Molekulargewicht: 350.1 g/mol
InChI-Schlüssel: PYXRVMVOLIFSLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-(chloroacetyl)- is a chemical compound with a complex structure that includes a benzoxazolone core substituted with benzoyl, chloro, and chloroacetyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-(chloroacetyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazolone Core: The initial step involves the cyclization of an appropriate ortho-aminophenol with a suitable carboxylic acid derivative to form the benzoxazolone core.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-(chloroacetyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazolone derivatives.

Wissenschaftliche Forschungsanwendungen

2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-(chloroacetyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-(chloroacetyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-methyl-: Similar structure but with a methyl group instead of a chloroacetyl group.

    2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-ethyl-: Similar structure but with an ethyl group instead of a chloroacetyl group.

Uniqueness

2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-(chloroacetyl)- is unique due to the presence of the chloroacetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.

Eigenschaften

CAS-Nummer

95923-43-6

Molekularformel

C16H9Cl2NO4

Molekulargewicht

350.1 g/mol

IUPAC-Name

6-benzoyl-5-chloro-3-(2-chloroacetyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C16H9Cl2NO4/c17-8-14(20)19-12-7-11(18)10(6-13(12)23-16(19)22)15(21)9-4-2-1-3-5-9/h1-7H,8H2

InChI-Schlüssel

PYXRVMVOLIFSLH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2Cl)N(C(=O)O3)C(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.